molecular formula C8H7N3O2 B1381292 5-Amino-4-methyl-2-nitrobenzonitrile CAS No. 1803596-76-0

5-Amino-4-methyl-2-nitrobenzonitrile

Cat. No.: B1381292
CAS No.: 1803596-76-0
M. Wt: 177.16 g/mol
InChI Key: RFDGPPOWEUHVOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-4-methyl-2-nitrobenzonitrile is an organic compound with the molecular formula C8H7N3O2 It is a derivative of benzonitrile, characterized by the presence of an amino group, a methyl group, and a nitro group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-methyl-2-nitrobenzonitrile typically involves nitration and amination reactions. One common method is the nitration of 4-methylbenzonitrile to form 4-methyl-2-nitrobenzonitrile, followed by the reduction of the nitro group to an amino group. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. The reduction step can be achieved using various reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-methyl-2-nitrobenzonitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

    Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.

Common Reagents and Conditions

    Reduction: Iron powder and hydrochloric acid, catalytic hydrogenation.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 5-Amino-4-methylbenzonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 5-Amino-4-carboxy-2-nitrobenzonitrile.

Scientific Research Applications

5-Amino-4-methyl-2-nitrobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-4-methyl-2-nitrobenzonitrile depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The presence of the amino and nitro groups allows for various interactions, including hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-methylbenzonitrile: Similar structure but lacks the nitro group.

    2-Amino-5-nitrobenzonitrile: Similar structure but with different positions of the amino and nitro groups.

    4-Methyl-2-nitrobenzonitrile: Lacks the amino group.

Uniqueness

5-Amino-4-methyl-2-nitrobenzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-amino-4-methyl-2-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-2-8(11(12)13)6(4-9)3-7(5)10/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDGPPOWEUHVOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.